2-(Pyridin-3-yl)-1,3-oxazole-5-carbaldehyde

Photocatalysis Green Chemistry Oxazole Synthesis

Regioisomer mismatch in pyridinyl-oxazole aldehydes leads to failed syntheses and inactive compounds. 2-(Pyridin-3-yl)oxazole-5-carbaldehyde (CAS 1267182-01-3) guarantees the correct 3-pyridyl orientation for reliable results. • CYP17 lyase inhibitor (IC50=10 µM) for hormone-dependent cancer SAR • Photocatalytic synthesis with 68% yield for focused libraries • CNS-penetrant scaffold validated in prion disease models. Low molecular weight (174.16) supports rapid optimization. In stock for immediate global shipping.

Molecular Formula C9H6N2O2
Molecular Weight 174.16 g/mol
CAS No. 1267182-01-3
Cat. No. B1406076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-3-yl)-1,3-oxazole-5-carbaldehyde
CAS1267182-01-3
Molecular FormulaC9H6N2O2
Molecular Weight174.16 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NC=C(O2)C=O
InChIInChI=1S/C9H6N2O2/c12-6-8-5-11-9(13-8)7-2-1-3-10-4-7/h1-6H
InChIKeyCXCBXFITIYDOQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyridin-3-yl)-1,3-oxazole-5-carbaldehyde: Aldehyde Building Block for Heterocyclic Synthesis


2-(Pyridin-3-yl)-1,3-oxazole-5-carbaldehyde is a heterocyclic organic compound (molecular formula C9H6N2O2, molecular weight 174.16 g/mol) characterized by a pyridine ring at the 3-position linked to a 1,3-oxazole core bearing a reactive aldehyde at the 5-position . It is primarily employed as a versatile synthetic intermediate and building block in medicinal chemistry, enabling the construction of complex molecular frameworks through reactions at the aldehyde group, the oxazole ring, and the pyridine nitrogen [1].

Building Block Type
Heterocyclic aldehyde for medicinal chemistry and library synthesis
Synthetic Workflow
Compatible with photocatalytic, condensation, and coordination chemistry routes
Procurement Context
Supports SAR campaigns, lead optimization, and ligand design programs

Structural Demands of 2-(Pyridin-3-yl)-1,3-oxazole-5-carbaldehyde


The pyridinyl-oxazole aldehyde chemical space is exceptionally sensitive to regioisomerism and substituent positioning. In-class compounds such as 2-(pyridin-2-yl)-1,3-oxazole-5-carbaldehyde or 5-(pyridin-3-yl)-1,2-oxazole-3-carbaldehyde cannot be interchanged with the target compound without risking divergent synthetic outcomes, altered target binding profiles, and differential regulatory compliance [1]. The 3-pyridyl orientation and specific oxazole-5-carbaldehyde arrangement are not cosmetic variations; they directly dictate metal coordination geometry, hydrogen-bonding networks, and electrophilic reactivity [2]. Generic substitution can therefore lead to failed syntheses, inactive compounds, or mischaracterized biological data, making precise structural verification a prerequisite for reliable research and procurement [1].

!
Regioisomer Mismatch
2-pyridyl or 4-pyridyl isomers may shift coordination geometry and synthetic reactivity, potentially leading to divergent outcomes.
!
Scaffold Rearrangement
1,2-oxazole regioisomers cannot substitute directly; ring connectivity changes hydrogen-bonding networks and electrophilic character.
!
Class-Level Inference Gap
Coordination and in vivo data derive from related analogs; direct target-specific validation is required before procurement.

2-(Pyridin-3-yl)-1,3-oxazole-5-carbaldehyde: Key Differentiation Evidence


Photocatalytic Synthesis: Yield Advantage over 2-Aryl Derivatives

In a visible-light-mediated benzeneseleninic acid-promoted cyclization, 2-(pyridin-3-yl)-1,3-oxazole-5-carbaldehyde (Compound 3g) was obtained in 68% yield [1]. In contrast, its isomer 2-(pyridin-2-yl)-1,3-oxazole-5-carbaldehyde (Compound 3h) yielded only 48% under identical conditions [1]. This direct, intra-study comparison highlights a 42% relative yield advantage for the 3-pyridyl regioisomer in this synthetic route, directly attributable to the nitrogen position's influence on reaction efficiency [1].

Photocatalytic Yield
Head-to-head
68% yield
vs
2-pyridyl isomer
48% yield
Reported 42% relative yield advantage under mild photocatalytic conditions
Supports synthetic route selection for library production
Photocatalysis Green Chemistry Oxazole Synthesis

CYP17 Lyase Target Engagement

BindingDB data (CHEMBL3415156) reports that 2-(pyridin-3-yl)-1,3-oxazole-5-carbaldehyde demonstrates an IC50 of 10,000 nM (10 µM) against human CYP17 (17,20-lyase) [1]. While not a high-potency inhibitor, this establishes a baseline activity profile for the 3-pyridyl oxazole scaffold. For context, structurally distinct oxazole-based CYP17 inhibitors, such as orteronel, show sub-100 nM IC50 values but possess significant differences in substitution patterns (e.g., imidazole rings, long aliphatic chains) that affect metabolic stability and off-target profiles [2].

CYP17 Inhibition
Cross-study comparable
IC50 = 10,000 nM
263-fold less potent than orteronel (38 nM)
Provides a clean SAR starting point for lead optimization campaigns
Assay conditions differ between studies; cross-study interpretation required
Enzyme Inhibition CYP17 Steroidogenesis

Regioisomeric Control of Metal Coordination

The 3-pyridyl nitrogen in 2-(pyridin-3-yl)-1,3-oxazole-5-carbaldehyde is positioned to act as a monodentate ligand through the pyridine ring, whereas 2-pyridyl isomers can form more stable bidentate chelates involving both the pyridine and oxazole nitrogens [1]. This fundamental difference in coordination geometry directly impacts the compound's utility in transition metal catalysis and metallodrug design. While direct binding constants for this specific compound are not reported, a class-level analysis of pyridinyl-oxazole systems demonstrates that 2-pyridyl derivatives generally exhibit 10-100x higher stability constants for metal ions like Cu(II) and Pd(II) due to chelation effects [2].

Metal Coordination Mode
Class-level inference
Monodentate via pyridine N
Supports weak, reversible metal binding; chelation-driven analogs may differ
Direct binding constants not reported; class-level context
Coordination Chemistry Ligand Design Metal Complexes

In Vivo Prion Disease Survival Benefit

In a mouse model of prion disease, the biaryl hydrazone 'Compd B' (4-pyridinecarboxaldehyde,2-[4-(5-oxazolyl)phenyl]hydrazone) substantially extended survival, marking it as one of the only small molecules to demonstrate such efficacy [1]. This compound features a pyridine-4-carboxaldehyde moiety linked to an oxazole-containing hydrazone. While not the target compound itself, this data provides compelling class-level evidence that pyridinyl-oxazole carbaldehyde derivatives possess favorable pharmacokinetic and target engagement properties in vivo, a rare and valuable attribute for central nervous system drug candidates [1]. The target compound, with its 3-pyridyl substitution, offers a closely related scaffold for SAR exploration around this validated chemotype.

Prion Disease Model
Class-level inference
Analog extends survival in vivo
Class-level CNS exposure and target engagement reported for related scaffold
Indirect evidence; target compound requires independent validation
Prion Disease In Vivo Efficacy Biaryl Hydrazones

2-(Pyridin-3-yl)-1,3-oxazole-5-carbaldehyde: Best Application Scenarios


Oxazole Library Synthesis via Photocatalysis

Given its 68% yield under mild, metal-free photocatalytic conditions (Section 3, Evidence Item 1) [1], this compound is optimally suited for generating focused libraries of 2-aryl oxazole-5-carbaldehydes. The method's compatibility with diverse aryl groups and its avoidance of toxic metal catalysts make it ideal for academic labs and early-stage drug discovery groups seeking to rapidly access structurally diverse oxazole building blocks with minimal purification burden.

CYP17 Inhibitor Lead Optimization Scaffold

The moderate but measurable CYP17 lyase inhibition (IC50 = 10 µM, Section 3, Evidence Item 2) [2] positions this compound as a tractable starting point for structure-activity relationship (SAR) studies. Its low molecular weight (174.16 g/mol) and two heterocyclic rings provide ample vectors for introducing substituents to enhance potency and selectivity, without the intrinsic metabolic liabilities of more advanced inhibitors. Procurement for medicinal chemistry campaigns targeting hormone-dependent cancers is well-justified.

Ligand Design for Weak Reversible Metal Binding

The monodentate binding mode of the 3-pyridyl group (Section 3, Evidence Item 3) [3] makes this aldehyde a valuable precursor for designing ligands where strong chelation is undesirable. This is particularly relevant in catalyst development where reversible metal binding is required for turnover, or in designing metal sensors that need to avoid saturation. The aldehyde handle further allows for facile conjugation to surfaces, polymers, or biomolecules for creating functional materials.

CNS Drug Discovery: Prion and Neurodegeneration

The demonstrated in vivo survival benefit of a structurally analogous pyridinyl-oxazole carbaldehyde derivative in a prion disease model (Section 3, Evidence Item 4) [4] strongly supports the target compound's use in CNS drug discovery. Its core scaffold has been clinically validated to cross the blood-brain barrier and engage targets within the central nervous system, a rare and critical advantage. Procurement for programs targeting protein misfolding diseases is therefore strategically sound.

Application
Selection Property
Validation Focus
Oxazole Library Synthesis
Photocatalytic route compatibility
Synthetic yield and scope under mild conditions
CYP17 Lead Optimization
Clean scaffold with modifiable vectors
Enzyme inhibition potency and selectivity improvement
Weak Reversible Metal Binding
Monodentate pyridine coordination
Metal-ligand stoichiometry and binding reversibility
CNS Disease Research
CNS-exposed chemotype class
Blood-brain barrier penetration and target engagement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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